
Cholesteryl undecanoate
Overview
Description
Cholesteryl undecanoate is a cholesterol ester, specifically the ester formed between cholesterol and undecanoic acid. It is a lipid molecule that plays a significant role in modulating membrane fluidity and bilayer thickness upon interacting with triacylglycerols and phospholipids . This compound is often used in research and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Cholesteryl undecanoate, like other cholesteryl esters, primarily targets Cholesteryl Ester Transfer Proteins (CETP) . CETP is a plasma glycoprotein that facilitates the transfer of cholesteryl esters from the atheroprotective high-density lipoprotein (HDL) to the proatherogenic low-density lipoprotein cholesterol (LDL) and very low-density lipoprotein cholesterol (VLDL) . This process is crucial in the regulation of plasma cholesterol levels .
Mode of Action
This compound interacts with CETP to mediate the transfer of cholesteryl esters among lipoproteins . This interaction plays a key role in reverse cholesterol transport (RCT), a process that involves the transfer of cholesterol from peripheral tissues back to the liver for excretion .
Biochemical Pathways
The action of this compound affects the cholesterol homeostasis pathway . Cholesterol is synthesized through the mevalonate pathway, a complex process involving the synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), mevalonic acid (MVA), and squalene . This compound, as a cholesteryl ester, can interfere with the absorption of cholesterol, thus affecting this pathway .
Pharmacokinetics
The pharmacokinetics of this compound, particularly when used in long-acting formulations, is an area of active research . Studies have shown that formulations of testosterone undecanoate, a similar compound, can produce a sustained plasma concentration for up to 40 days when administered via subcutaneous injection .
Result of Action
The action of this compound results in the modulation of cholesterol levels within the body . By interfering with cholesterol absorption, it can potentially lower the levels of cholesterol in the liver and plasma . This can have various downstream effects, including potential impacts on atherosclerosis and other cholesterol-related conditions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the formulation and particle size can affect its release and safety profile . Furthermore, the compound’s action may also be influenced by factors such as diet and the presence of other compounds . .
Biochemical Analysis
Biochemical Properties
Cholesteryl undecanoate, like other cholesteryl esters, is a very nonpolar species. It is a predominant lipid component of atherosclerosis plaque and low- and high-density lipoprotein (LDL and HDL) cores It interacts with various enzymes, proteins, and other biomolecules in the body
Cellular Effects
This compound, being a derivative of cholesterol, may influence cell function in ways similar to cholesterol. Cholesterol plays a critical role in maintaining membrane integrity and fluidity . It can also impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. As a cholesteryl ester, it may be involved in the transport of cholesterol in the body. Cholesteryl ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins
Metabolic Pathways
This compound, as a cholesteryl ester, may be involved in the metabolic pathways of cholesterol. Cholesterol metabolism involves biosynthesis, uptake, export, and esterification
Transport and Distribution
This compound may be transported and distributed within cells and tissues in a manner similar to other cholesteryl esters. CETP plays a key role in the transport of cholesteryl esters among lipoproteins
Preparation Methods
Synthetic Routes and Reaction Conditions: Cholesteryl undecanoate can be synthesized through the esterification of cholesterol with undecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of enzymatic esterification, where lipases are used as biocatalysts to achieve high yields under mild conditions. This method is advantageous due to its specificity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions: Cholesteryl undecanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield cholesterol and undecanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized cholesteryl esters.
Hydrolysis: Cholesterol and undecanoic acid.
Substitution: Various cholesteryl derivatives depending on the substituent introduced.
Scientific Research Applications
Biochemical Research
Cholesteryl undecanoate is primarily utilized in studies related to lipid metabolism and cellular processes. It plays a significant role in understanding cholesterol dynamics within biological systems.
- Lipid Interactions : As a nonpolar lipid, this compound is instrumental in studying lipid interactions and membrane dynamics. It helps researchers investigate how cholesterol esters influence cellular functions and lipid metabolism pathways.
- Cholesterol Homeostasis : The compound is involved in the modulation of cholesterol levels, impacting cholesterol homeostasis through its interaction with cholesteryl ester transfer proteins (CETP) that mediate the transfer of cholesteryl esters among lipoproteins.
Drug Delivery Systems
This compound has been explored for its potential in drug delivery applications, particularly for targeting specific tissues or cells.
- Brain-Targeted Liposomes : Recent studies have developed cholesterol-undecanoate-glucose conjugates aimed at enhancing drug delivery across the blood-brain barrier. These conjugates facilitate the creation of liposomes that can effectively transport therapeutic agents to brain tissues .
- Nanocomposite Materials : this compound is also used in synthesizing glucose-modified nanocomposites, which have shown promise in targeted drug delivery strategies. These materials leverage the properties of this compound for enhanced cellular uptake and distribution .
Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in the development of functional materials.
- Liquid Crystals : this compound is utilized in producing liquid crystals, which are essential for various optical applications. Its structural characteristics allow it to form ordered phases that are crucial for liquid crystal technology .
- Biodegradable Polymers : Research indicates that this compound can be incorporated into biodegradable polymer matrices, enhancing their mechanical properties and biocompatibility, which is beneficial for biomedical applications.
Case Study 1: Cholesterol Transport Mechanisms
A study focused on the biochemical pathways involving this compound highlighted its role in cholesterol transport within cells. The research demonstrated that this compound influences the activity of CETP, thereby affecting plasma cholesterol levels and contributing to atherogenesis.
Case Study 2: Targeted Drug Delivery
In a recent investigation, researchers synthesized a cholesterol-undecanoate-glucose conjugate for developing brain-targeted drug delivery systems. The study revealed that these conjugates significantly improved the uptake of therapeutic agents by brain cells, showcasing their potential for treating neurological disorders .
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings |
---|---|---|
Biochemical Research | Studying lipid metabolism and cholesterol dynamics | Modulates cholesterol levels via CETP |
Drug Delivery Systems | Brain-targeted liposomes | Enhanced delivery across blood-brain barrier |
Material Science | Production of liquid crystals | Forms ordered phases for optical applications |
Biodegradable Polymers | Incorporation into polymer matrices | Improved mechanical properties |
Comparison with Similar Compounds
Cholesteryl oleate: Another cholesterol ester, formed with oleic acid, known for its role in lipid storage and metabolism.
Cholesteryl palmitate: Formed with palmitic acid, it is commonly found in lipid droplets and has similar properties to cholesteryl undecanoate.
Cholesteryl linoleate: Formed with linoleic acid, it is involved in various metabolic pathways and has distinct biological activities.
Uniqueness of this compound: this compound is unique due to its specific fatty acid component, undecanoic acid, which imparts distinct physical and chemical properties.
Biological Activity
Cholesteryl undecanoate is a cholesterol ester formed from cholesterol and undecanoic acid. This compound has garnered attention due to its potential applications in drug delivery systems, particularly in the context of targeting specific cells or tissues. The biological activity of this compound can be understood through various studies exploring its uptake mechanisms, cytotoxicity, and therapeutic implications.
This compound is synthesized through the esterification of cholesterol with undecanoic acid. This reaction typically involves activating the carboxylic acid group of undecanoic acid to facilitate the formation of the ester bond with cholesterol. The resulting compound possesses unique properties that enhance its solubility and bioavailability, making it suitable for various biomedical applications.
Uptake Mechanisms
Research has shown that this compound can be utilized as a vehicle for drug delivery, particularly in targeting malaria parasites. A study demonstrated that fluorescent cholesterol analogs, including this compound derivatives, were effectively taken up by intra-erythrocytic parasites. The fluorescence microscopy results indicated significant accumulation within the parasites, suggesting that this compound could enhance drug delivery to these cells .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. For instance, compounds derived from cholesterol, including this compound, were tested against prostate carcinoma cell lines (PC-3 and LNCaP). Results indicated that certain cholesterol-based compounds exhibited varying degrees of cytotoxicity, with some showing promising activity against cancer cells while sparing normal cells .
Therapeutic Applications
This compound's role in drug delivery systems is particularly notable in the development of intranasal liposomal vaccines. The incorporation of this compound into liposomal formulations has been shown to improve the stability and efficacy of vaccines by enhancing their absorption through mucosal tissues .
Case Studies and Research Findings
- Malaria Drug Delivery : A study explored the use of this compound as a part of a drug delivery system targeting malaria parasites. The findings suggested that the compound could significantly improve the uptake of therapeutic agents into infected red blood cells, providing a novel approach to treating malaria .
- Cancer Treatment : In vitro studies assessed the cytotoxic effects of this compound and its derivatives on various cancer cell lines. The results indicated that certain analogs showed enhanced apoptosis induction compared to their cholesterol precursors, highlighting their potential as anticancer agents .
- Vaccine Development : this compound has been investigated for its application in vaccine formulations. Its ability to enhance lipid bilayer stability makes it an attractive candidate for creating effective liposomal vaccines aimed at improving immune responses against infectious diseases .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] undecanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H66O2/c1-7-8-9-10-11-12-13-14-18-36(39)40-31-23-25-37(5)30(27-31)19-20-32-34-22-21-33(29(4)17-15-16-28(2)3)38(34,6)26-24-35(32)37/h19,28-29,31-35H,7-18,20-27H2,1-6H3/t29-,31+,32+,33-,34+,35+,37+,38-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKYQVGVWVTATD-HMVYLTCSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H66O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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